Product packaging for 3-Bromo-4-(methylsulfanyl)benzoic acid(Cat. No.:CAS No. 58123-71-0)

3-Bromo-4-(methylsulfanyl)benzoic acid

Cat. No.: B2749827
CAS No.: 58123-71-0
M. Wt: 247.11
InChI Key: LJSXFPBEXJQCFH-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C8H7BrO2S and its molecular weight is 247.11. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2S B2749827 3-Bromo-4-(methylsulfanyl)benzoic acid CAS No. 58123-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSXFPBEXJQCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-71-0
Record name 3-bromo-4-(methylsulfanyl)benzoic acid
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Compound Identification and Nomenclature

Systematic IUPAC Naming

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. According to these rules, the systematic name for the compound is 3-Bromo-4-(methylsulfonyl)benzoic acid . This name clearly indicates a benzoic acid core structure with a bromine atom at the 3-position and a methylsulfonyl group at the 4-position of the benzene (B151609) ring.

Chemical Abstracts Service (CAS) Registry and Associated Identifiers

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for 3-Bromo-4-(methylsulfonyl)benzoic acid is 39058-84-9 . This number is a definitive identifier used in databases, regulatory submissions, and chemical commerce worldwide.

Identifier TypeIdentifier
CAS Registry Number 39058-84-9

Molecular and Structural Representation

The molecular and structural representations provide a concise and machine-readable format for the compound's atomic composition and connectivity.

The molecular formula of 3-Bromo-4-(methylsulfonyl)benzoic acid is C₈H₇BrO₄S . This formula indicates that each molecule is composed of eight carbon atoms, seven hydrogen atoms, one bromine atom, four oxygen atoms, and one sulfur atom. The corresponding molecular weight is approximately 279.11 g/mol .

PropertyValue
Molecular Formula C₈H₇BrO₄S
Molecular Weight 279.11 g/mol

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES notation for 3-Bromo-4-(methylsulfonyl)benzoic acid is CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br .

The IUPAC International Chemical Identifier (InChI) is another textual identifier for chemical substances. The InChI for 3-Bromo-4-(methylsulfonyl)benzoic acid is InChI=1S/C8H7BrO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) .

The InChIKey is a hashed version of the full InChI, providing a fixed-length, searchable identifier. The InChIKey for this compound is LVVHVWLMNKOUFR-UHFFFAOYSA-N .

Identifier TypeString
SMILES CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br
InChI InChI=1S/C8H7BrO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
InChIKey LVVHVWLMNKOUFR-UHFFFAOYSA-N

Related Benzoic Acid Scaffolds in Organic Chemistry Research

The benzoic acid scaffold is a privileged structure in organic and medicinal chemistry due to its synthetic versatility and its presence in numerous biologically active molecules. The substitution pattern on the benzene ring significantly influences the compound's physical, chemical, and biological properties.

Several related 3-bromo-4-substituted benzoic acids serve as important building blocks in the synthesis of more complex molecules. For example, 3-Bromo-4-methylbenzoic acid is utilized in the synthesis of biphenyl (B1667301) amides and derivatives of 2-benzazepine-4-acetic acid, which have been investigated for their potential as potent, nonpeptide GPIIb/IIIa antagonists. sigmaaldrich.com The synthesis of such compounds often involves the conversion of the carboxylic acid group to an acyl chloride, followed by reaction with an appropriate amine.

Similarly, 3-Bromo-4-methoxybenzoic acid is a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com Its methoxy (B1213986) group can be readily cleaved or modified, providing a handle for further synthetic transformations. Research has also explored its use in the creation of benzamide (B126) compounds as inhibitors of ABL1, ABL2, and BCR-ABL1 for potential applications in cancer therapy. Furthermore, this compound has found utility in the development of agrochemicals, including herbicides and pesticides. chemimpex.com

The study of these related scaffolds provides a valuable context for understanding the potential applications and research directions for 3-Bromo-4-(methylsulfonyl)benzoic acid. The presence of the electron-withdrawing methylsulfonyl group, in conjunction with the bromine atom, is expected to impart distinct electronic properties to the molecule, making it a potentially interesting candidate for the synthesis of novel bioactive compounds and materials.

Synthetic Methodologies and Pathways

Approaches to the 3-Bromo-4-(methylsulfanyl)benzoic Acid Core

Key synthetic strategies are centered on electrophilic aromatic substitution for bromination, nucleophilic substitution for thioether formation, and various methods for introducing the carboxylic acid moiety.

A primary method for synthesizing the target compound is the direct bromination of 4-(methylsulfanyl)benzoic acid. evitachem.com This reaction is a classic example of electrophilic aromatic substitution. researchgate.netijisrt.com The existing methylsulfanyl (-SCH₃) group is an ortho-, para-director, while the carboxylic acid (-COOH) group is a meta-director. Consequently, the bromine atom is directed to the position ortho to the methylsulfanyl group and meta to the carboxylic acid group, yielding the desired 3-bromo isomer.

Various brominating agents can be employed for this transformation. Traditional methods may use molecular bromine (Br₂) in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride, with controlled temperatures to prevent over-bromination. evitachem.comgoogle.com More modern and often milder approaches utilize N-bromosuccinimide (NBS) as the bromine source. nsf.govnih.gov The reactivity of NBS can be significantly enhanced by using it in conjunction with catalytic additives. For instance, recent research has demonstrated that using NBS with catalytic amounts of lactic acid derivatives, such as mandelic acid, in an aqueous acetonitrile (B52724) solution can promote efficient and highly regioselective aromatic bromination at room temperature. nsf.gov This catalytic system is believed to function through halogen bonding, which increases the electrophilic character of the bromine atom. nsf.gov

MethodBrominating AgentCatalyst/AdditiveSolventKey Features
Direct Bromination Molecular Bromine (Br₂)NoneDichloromethane or Carbon TetrachlorideTraditional method; requires careful temperature control. evitachem.com
NBS Bromination N-Bromosuccinimide (NBS)NoneAcetonitrile or THFMilder alternative to Br₂; offers high regioselectivity. nih.gov
Catalytic NBS Bromination N-Bromosuccinimide (NBS)Mandelic AcidAcetonitrile/WaterEnhanced reactivity at room temperature; proceeds via halogen bonding. nsf.gov

The methylsulfanyl group (-SCH₃), a thioether, is another key feature of the molecule. Its introduction can be achieved through several nucleophilic substitution pathways. One common and effective method is the coupling of thiols or thiophenols with alkylating or arylating agents. rsc.orgacs.org

A plausible synthetic route involves the reaction of a suitably substituted benzoic acid precursor with a methyl sulfide (B99878) derivative. For example, a precursor such as 3-bromo-4-chlorobenzoic acid could react with sodium thiomethoxide (NaSMe) in a nucleophilic aromatic substitution reaction to displace the chlorine and form the methylsulfanyl group. evitachem.com Another approach involves the S-arylation of a thiophenol with an aryl halide, a reaction that can be catalyzed by transition metals like palladium or copper. rsc.orgresearchgate.net While not a direct alkylation of a thiophenol, the synthesis can also start from odorless and stable xanthates, which act as thiol surrogates, to react with aryl halides, ultimately forming the aryl thioether. mdpi.com

Reaction TypeSulfur SourceSubstrateReagents/ConditionsDescription
Nucleophilic Aromatic Substitution Sodium Thiomethoxide (NaSMe)3-Bromo-4-halobenzoic acidPolar aprotic solvent (e.g., DMF)Direct displacement of a halide to introduce the -SMe group. evitachem.com
Cross-Coupling ThiophenolAryl HalidePd or Cu catalystCatalytic formation of the C-S bond. rsc.orgresearchgate.net
Thiol-Free Sulfuration Potassium Xanthate (ROCS₂K)Aryl HalideDMSO, heatUtilizes stable xanthates as a source for the thioether linkage. mdpi.com

In an alternative synthetic strategy, the carboxylic acid group is introduced onto a pre-existing brominated thioanisole (B89551) framework. This approach is particularly useful when starting from precursors like toluene (B28343) or simple thioanisole.

One powerful method for this transformation is the oxidation of a methyl group. If the synthesis begins with 3-bromo-4-(methylsulfanyl)toluene, the benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. A second prominent method involves organometallic intermediates. For instance, a bromo-substituted thioanisole can undergo a halogen-metal exchange reaction, typically with an organolithium reagent like n-butyllithium. The resulting aryllithium species is a potent nucleophile that can react with carbon dioxide (CO₂), followed by an acidic workup, to yield the desired carboxylic acid. A more recent, light-based method involves the photochemical carboxylation of the C(sp²)–S bond in aryl thiols or their derivatives using CO₂ at atmospheric pressure, which presents a catalyst-free option under mild conditions. nih.gov

MethodPrecursorReagentsKey Transformation
Side-Chain Oxidation 3-Bromo-4-(methylsulfanyl)toluene1. KMnO₄, heat 2. H₃O⁺Oxidation of a benzylic methyl group to a carboxylic acid.
Organometallic Carboxylation 4-Bromo-2-chlorothioanisole (example)1. n-BuLi 2. CO₂ 3. H₃O⁺Halogen-metal exchange followed by reaction with CO₂.
Photochemical Carboxylation Aryl Thiol DerivativeCO₂, ᵗBuOK, DMSO, lightDirect, catalyst-free carboxylation of the C-S bond. nih.gov

Precursors and Starting Materials in Synthetic Schemes

The selection of appropriate starting materials is fundamental to an efficient synthesis of this compound. These precursors are typically functionalized aromatic compounds that already contain one or more of the required substituents.

Benzoic acids are common precursors in various biogenetic pathways and chemical syntheses. tu-braunschweig.de For the target molecule, functionalized benzoic acid derivatives serve as highly logical starting points. The most direct precursor is 4-(methylsulfanyl)benzoic acid, which can be selectively brominated. evitachem.com Alternatively, syntheses can commence from more basic structures like 4-methylbenzoic acid, which would require subsequent steps to introduce both the sulfur and bromine functionalities. google.com

Similarly, toluene derivatives are valuable starting materials. For example, 3-bromo-4-methylbenzoic acid is a known compound used in various syntheses and could potentially be converted to the target molecule. sigmaaldrich.com The synthesis could also begin with a simpler toluene derivative, which would then undergo halogenation, sulfanylation, and side-chain oxidation to arrive at the final product.

Starting with a molecule that already contains the methylsulfanyl group is a common and efficient strategy. Thioanisole (methyl phenyl sulfide) is a primary precursor that can be subjected to electrophilic substitution reactions. For instance, Friedel-Crafts acylation or bromination of thioanisole can be used to introduce other functional groups, which are then elaborated to form the final product. Another key sulfanyl-substituted precursor is 4-(methylsulfanyl)benzoic acid itself, which simplifies the synthesis to a single bromination step. evitachem.com Other related precursors include 2-methoxy-4-(methylsulfanyl)benzoic acid, which has been synthesized from various starting materials like 2-methyl-5-nitrophenol. researchgate.net

Reaction Conditions and Optimization

The successful synthesis of this compound hinges on the precise control of various reaction parameters to ensure high yield and selectivity. The key factors influencing the outcome of the bromination of 4-(methylsulfanyl)benzoic acid are discussed below.

Catalytic Systems in Aromatic Functionalization

While the direct bromination of activated aromatic rings can sometimes proceed without a catalyst, the introduction of a catalytic system can significantly enhance the reaction rate and, more importantly, control the regioselectivity of the substitution. For the synthesis of this compound, the goal is to direct the incoming bromine atom to the position meta to the carboxylic acid group and ortho to the methylsulfanyl group.

Recent advancements in catalysis have explored the use of various systems to achieve specific C-H functionalization. For instance, palladium(II) acetate (B1210297) has been investigated as a catalyst for the meta-C–H bromination of benzoic acid derivatives. rsc.org This approach often utilizes a directing group to guide the catalyst to the desired position. While specific studies on the palladium-catalyzed bromination of 4-(methylsulfanyl)benzoic acid are not extensively documented in publicly available literature, the principles of directed C-H activation suggest its potential applicability.

Furthermore, the use of Lewis acids as catalysts in electrophilic aromatic substitution is a well-established strategy. Although not explicitly detailed for this specific synthesis, catalysts such as iron(III) bromide (FeBr₃) are commonly employed to polarize the bromine molecule, generating a more potent electrophile (Br⁺) and facilitating the attack on the aromatic ring. The choice of catalyst and its concentration would need to be empirically determined to optimize the yield of the desired 3-bromo isomer while minimizing the formation of other isomers and polybrominated byproducts.

Temperature and Pressure Considerations

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. In the context of the bromination of 4-(methylsulfanyl)benzoic acid, increasing the temperature generally leads to a higher reaction rate. However, excessive temperatures can also promote the formation of undesired byproducts, such as polybrominated species or products of side reactions.

Careful temperature control is therefore essential to achieve a high yield of the desired monobrominated product. The optimal temperature for the reaction will depend on the specific brominating agent, catalyst, and solvent being used. For many electrophilic aromatic brominations, reactions are often conducted at or slightly above room temperature. In some cases, cooling the reaction mixture may be necessary to control the exothermicity of the reaction and improve selectivity. nih.gov

Pressure is generally not a significant parameter in liquid-phase bromination reactions at a laboratory scale, and these reactions are typically carried out at atmospheric pressure.

The interplay between temperature and reaction time is also crucial. A lower temperature may require a longer reaction time to achieve a satisfactory conversion of the starting material. Conversely, a higher temperature can lead to a shorter reaction time but may compromise selectivity. Optimization of these parameters is key to an efficient synthesis.

Purification and Isolation Techniques for Synthetic Products

Following the completion of the synthesis of this compound, the crude reaction mixture will typically contain the desired product, unreacted starting materials, the catalyst, and various byproducts. A systematic purification strategy is therefore essential to isolate the target compound in a high state of purity.

The initial workup of the reaction mixture often involves quenching any remaining brominating agent, for example, with a reducing agent like sodium thiosulfate. This is followed by an extraction procedure to separate the organic products from inorganic salts and other aqueous-soluble components. The organic layer containing the crude product is then typically washed, dried, and the solvent is removed under reduced pressure.

Recrystallization is a common and effective technique for the purification of solid organic compounds like this compound. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration. The choice of solvent is critical and is often determined experimentally.

Column chromatography is another powerful purification technique that can be employed, particularly if recrystallization does not provide the desired level of purity or if the byproducts have similar solubility profiles to the product. In this method, the crude mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel) packed in a column. A mobile phase (a solvent or a mixture of solvents) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

The purity of the isolated this compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

The following table outlines the common purification techniques for the synthetic products:

TechniquePrincipleKey Considerations
Recrystallization Difference in solubility at varying temperatures.Choice of an appropriate solvent is crucial.
Column Chromatography Differential adsorption on a stationary phase.Selection of stationary and mobile phases is key.

Chemical Reactivity and Derivatization

Reactions Involving the Carboxyl Group

The carboxylic acid functional group is a cornerstone of organic synthesis, readily undergoing conversion to a variety of derivatives. These transformations are fundamental for creating esters, amides, and other related compounds.

Esterification, the conversion of a carboxylic acid to an ester, is a common and important reaction. For 3-Bromo-4-(methylsulfanyl)benzoic acid, this can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and typically requires removing the water formed to drive the equilibrium toward the product.

Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to its carboxylate salt (e.g., using a base like sodium carbonate) and then reacting it with an alkyl halide, such as phenacyl bromide. This method avoids the use of strong acids, which might be incompatible with other functional groups in a complex synthesis.

Reactant (Alcohol)Product (Ester)Typical Conditions
MethanolMethyl 3-bromo-4-(methylsulfanyl)benzoateH₂SO₄ (cat.), Reflux
EthanolEthyl 3-bromo-4-(methylsulfanyl)benzoateHCl (gas), Reflux
IsopropanolIsopropyl 3-bromo-4-(methylsulfanyl)benzoateH₂SO₄ (cat.), Reflux
Benzyl alcoholBenzyl 3-bromo-4-(methylsulfanyl)benzoateH₂SO₄ (cat.), Reflux

The formation of an amide bond by coupling a carboxylic acid with a primary or secondary amine is a critical transformation in medicinal chemistry and materials science. Direct reaction is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid.

A highly effective modern coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In this process, HATU reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by an amine to form the corresponding amide. The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) and in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hexafluorophosphate (B91526) salt and the carboxylic acid. google.com

Reactant (Amine)Coupling Reagent/BaseProduct (Amide)
AmmoniaHATU / DIPEA3-Bromo-4-(methylsulfanyl)benzamide
MethylamineHATU / DIPEAN-Methyl-3-bromo-4-(methylsulfanyl)benzamide
AnilineHATU / DIPEAN-Phenyl-3-bromo-4-(methylsulfanyl)benzamide
PiperidineHATU / DIPEA(3-Bromo-4-(methylsulfanyl)phenyl)(piperidino)methanone

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and anhydrides. The conversion of this compound to its corresponding acyl chloride can be readily accomplished using standard halogenating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with oxalyl chloride is often preferred as the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. A catalytic amount of DMF is typically added to accelerate the reaction by forming the reactive Vilsmeier reagent in situ. This reaction is generally performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343).

Reaction Scheme for Acyl Chloride Formation:

Transformations of the Bromine Moiety

The bromine atom attached to the aromatic ring provides a versatile handle for introducing new functional groups and for constructing carbon-carbon or carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a halide on an aromatic ring by a nucleophile. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. googleapis.com

For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these positions can effectively stabilize the negative charge of the Meisenheimer complex through resonance. google.com In this compound, the electron-withdrawing carboxyl group is in the meta position, which does not provide resonance stabilization. The methylsulfanyl group in the para position is generally considered to be weakly electron-donating through resonance, which would further disfavor the formation of the anionic intermediate. Consequently, nucleophilic aromatic substitution of the bromine atom on this compound is expected to be difficult under standard SNAr conditions and would likely require harsh reaction conditions or catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applicable to aryl bromides. The bromine atom of this compound serves as an excellent electrophile for these transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a highly versatile method for forming biaryl structures.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. dalalinstitute.com The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. The process is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base.

These reactions provide reliable pathways to significantly increase the molecular complexity of derivatives starting from this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Generic Product Structure
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃3-Aryl-4-(methylsulfanyl)benzoic acid
Heck Reaction Alkene (R-CH=CH₂)Pd(OAc)₂ / PPh₃ / Et₃N3-(Alk-1-en-1-yl)-4-(methylsulfanyl)benzoic acid
Sonogashira Coupling Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuI / Et₃N3-(Alk-1-yn-1-yl)-4-(methylsulfanyl)benzoic acid

Modifications of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is susceptible to oxidation and the thioether linkage can be cleaved or replaced.

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167). This transformation is significant as it introduces a chiral center at the sulfur atom when the substituents are different, leading to enantiomeric sulfoxides. Catalytic systems are often employed to achieve high selectivity and yield. For instance, iron(III) nitrate (B79036) in the presence of a catalyst can efficiently oxidize sulfides to sulfoxides, using air as the ultimate oxidant. conicet.gov.ar A study on the oxidation of the related compound, 4-(methylthio)benzoic acid, demonstrated excellent yields of the corresponding sulfoxide, 4-(methylsulfinyl)benzoic acid, under mild, environmentally friendly conditions. conicet.gov.ar

Asymmetric oxidation can be achieved using chiral catalysts to produce enantiomerically enriched sulfoxides. A well-established method involves the use of a stoichiometric reagent derived from (S,S)-(-)-diethyl tartrate and titanium(IV) isopropoxide, with cumene (B47948) hydroperoxide as the oxidant, to prepare chiral sulfoxides like (S)-(-)-methyl p-tolyl sulfoxide. orgsyn.org Another approach utilizes a chiral vanadium complex, such as one derived from (L)-(+)-tert-leucinol and 3,5-diiodosalicylaldehyde, with hydrogen peroxide as the oxidant to achieve high enantioselectivity in the oxidation of aryl methyl sulfides. orgsyn.org

Table 1: Conditions for Sulfide (B99878) Oxidation to Sulfoxide

Oxidant/Catalyst SystemSubstrate ExampleProductYieldNotesReference
Iron(III) nitrate / Air4-(methylthio)benzoic acid4-(methylsulfinyl)benzoic acidExcellentGreen chemistry approach, high chemoselectivity. conicet.gov.ar
H₂O₂ / Chiral Vanadium Catalystp-Bromophenyl methyl sulfide(S)-(-)-p-Bromophenyl methyl sulfoxideHighAsymmetric oxidation, produces chiral sulfoxide. orgsyn.org

Further oxidation of the methylsulfanyl group, or the intermediate sulfoxide, yields the corresponding sulfone derivative, 3-Bromo-4-(methylsulfonyl)benzoic acid. Sulfones are generally stable compounds. A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org Common reagents include:

m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for oxidizing both sulfides and sulfoxides to sulfones.

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can convert sulfides directly to sulfones. libretexts.org

Hydrogen peroxide (H₂O₂): Often used with a catalyst or in acidic media (like acetic acid) to facilitate the oxidation. Urea-hydrogen peroxide is a stable and easily handled solid alternative. organic-chemistry.org

Selectfluor: This reagent, in the presence of water as the oxygen source, can efficiently oxidize sulfides to sulfones in nearly quantitative yields at room temperature. organic-chemistry.org

The choice of reagent and reaction conditions allows for controlled oxidation to either the sulfoxide or the sulfone. organic-chemistry.org

The carbon-sulfur bond in the methylsulfanyl group can be cleaved under specific conditions. Metal-free methods using halogenation reagents have been developed for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org For instance, N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of the methyl C(sp³)–S bond in aryl methyl thioethers at elevated temperatures. organic-chemistry.org This reaction proceeds through a proposed fluorosulfonium intermediate and can be used to synthesize unsymmetrical disulfides by reacting with symmetrical disulfides in situ. organic-chemistry.org Another established method for cleaving thioether bonds involves the use of Raney nickel, a process that can be quantitative. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups that influence the rate and position of electrophilic aromatic substitution. The directing effects of these substituents are as follows:

-COOH (Carboxyl group): A deactivating and meta-directing group. reddit.com

-Br (Bromo group): A deactivating but ortho, para-directing group. libretexts.org

-SCH₃ (Methylsulfanyl group): An activating and ortho, para-directing group.

The position of substitution is governed by the directing effects of the three groups.

The -SCH₃ group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). Position 3 is already occupied by the bromo group.

The -Br group directs to its ortho and para positions (positions 2 and 4). Position 4 is occupied by the methylsulfanyl group.

The -COOH group directs to its meta positions (positions 2 and 6).

Considering these effects, the most likely position for an incoming electrophile (E⁺) is position 2, which is ortho to the bromine, meta to the carboxyl group, and meta to the methylsulfanyl group. Position 6 is also meta to the carboxyl group. The activating effect of the methylsulfanyl group is overcome by the deactivating effects of the other two groups and the steric hindrance. The reaction generally requires a catalyst to generate a sufficiently strong electrophile. libretexts.orglibretexts.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-COOH1Deactivatingmeta (to positions 2, 6)
-Br3Deactivatingortho, para (to positions 2, 4)
-SCH₃4Activatingortho, para (to positions 3, 5)

Stereochemical Aspects of Derivatization

The primary stereochemical consideration in the derivatization of this compound arises from the oxidation of the methylsulfanyl group. The resulting sulfoxide, 3-Bromo-4-(methylsulfinyl)benzoic acid, possesses a stereogenic center at the sulfur atom. This gives rise to a pair of enantiomers, (R)- and (S)-3-Bromo-4-(methylsulfinyl)benzoic acid.

The synthesis of a single enantiomer (asymmetric synthesis) is of significant interest. This can be achieved by using chiral oxidizing agents or catalysts. Research on similar aryl methyl sulfides has demonstrated that high levels of enantioselectivity can be obtained. For example, the oxidation of p-bromophenyl methyl sulfide using a chiral vanadium catalyst and H₂O₂ yielded (S)-(-)-p-bromophenyl methyl sulfoxide with high enantiomeric excess. orgsyn.org Such methods could be applied to this compound to produce its individual enantiomers, which may have distinct biological or material properties. The purification of the resulting sulfoxide can be achieved by chromatographic methods or recrystallization. orgsyn.org

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 3-Bromo-4-(methylsulfanyl)benzoic acid, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons.

The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. The proton at position 5 (H-5), situated between the bromine and carboxylic acid groups, is likely to be the most deshielded due to the electron-withdrawing effects of these substituents. The proton at position 2 (H-2), adjacent to the bromine, and the proton at position 6 (H-6), adjacent to the carboxylic acid, will also have distinct chemical shifts. The coupling between these adjacent protons would result in specific splitting patterns, likely doublets or a doublet of doublets, which can be predicted using the n+1 rule.

The methyl group protons (-SCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, as they are shielded and have no adjacent protons to couple with. The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 8.0d1.5 - 2.5
H-57.2 - 7.4d8.0 - 9.0
H-67.9 - 8.1dd8.0 - 9.0, 1.5 - 2.5
-SCH₃2.4 - 2.6s-
-COOH12.0 - 13.0br s-

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum is predicted to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methyl carbon. The carboxylic acid carbon (C=O) is expected to have the most downfield chemical shift. The aromatic carbons will appear in the intermediate region, with their specific shifts influenced by the attached substituents. The carbon attached to the bromine (C-3) and the carbon attached to the methylsulfanyl group (C-4) will have characteristic chemical shifts. The methyl carbon (-SCH₃) will be the most shielded and thus appear at the most upfield position.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-COOH)125 - 130
C-2130 - 135
C-3 (C-Br)115 - 120
C-4 (C-SCH₃)140 - 145
C-5128 - 132
C-6133 - 138
-COOH165 - 170
-SCH₃15 - 20

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-5 and H-6, and H-2 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly attached to carbons. This would allow for the direct assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. For instance, the signals for H-2, H-5, H-6, and the methyl protons would show correlations to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected from the methyl protons to the C-4 carbon, and from the aromatic protons to the carboxylic carbon and other nearby aromatic carbons, providing crucial connectivity information.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of the chemical bonds within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes of the functional groups present.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-H stretches of the aromatic ring and the methyl group, C=C stretches of the aromatic ring, and the C-S and C-Br stretches.

Predicted FTIR Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 2960Medium
C=O stretch (carboxylic acid)1680 - 1710Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (carboxylic acid)1210 - 1320Strong
O-H bend (carboxylic acid)870 - 960Medium, Broad
C-S stretch600 - 700Weak to Medium
C-Br stretch500 - 600Medium to Strong

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the benzene ring and the C-S and C-Br bonds are expected to be prominent. The C=O stretch of the carboxylic acid will also be visible, though it is often weaker in Raman than in FTIR. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. ias.ac.inbohrium.com

Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H stretch (aromatic)3050 - 3080Strong
C=C stretch (aromatic ring breathing)1580 - 1610Strong
C=O stretch (carboxylic acid)1650 - 1680Medium
C-S stretch600 - 700Strong
C-Br stretch500 - 600Strong

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of "this compound," providing precise information about its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of "this compound." This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its molecular formula. The monoisotopic mass of the compound (C8H7BrO2S) is 245.93501 Da uni.lu. HRMS analysis can distinguish this precise mass from other chemical formulas that might have the same nominal mass.

In typical HRMS analysis, the compound is ionized, often by forming adducts such as protonated ([M+H]+), sodiated ([M+Na]+), or deprotonated ([M-H]-) molecules. The exact masses of these adducts are then measured and compared against calculated values to confirm the compound's identity.

Table 1: Predicted HRMS Adduct Data for this compound

Adduct Type Calculated m/z
[M+H]+ 246.94229
[M+Na]+ 268.92423
[M-H]- 244.92773
[M+NH4]+ 263.96883
[M+K]+ 284.89817

Data sourced from PubChem CID 82802620 uni.lu.

The molecular ion [C8H7BrO2S]+• would have an m/z corresponding to its isotopic composition, primarily around 246 and 248 due to the presence of the bromine isotopes (79Br and 81Br). Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion [M-OH]+.

Loss of the carboxyl group (-COOH): Decarboxylation can occur, leading to the formation of a [M-COOH]+ fragment ion. This is a characteristic fragmentation for benzoic acid derivatives docbrown.info.

Loss of the methyl group (-•CH3): Cleavage of the sulfur-methyl bond would result in a [M-CH3]+ fragment.

Cleavage of the C-Br bond: Loss of the bromine atom would generate a [M-Br]+ fragment.

The relative abundance of these and other fragments would depend on the ionization energy used in the experiment. The interpretation of this pattern is crucial for confirming the connectivity of the atoms within the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

As of the current literature review, specific single-crystal X-ray diffraction data for "this compound" or its direct analogues are not publicly available. If such data were obtained, it would provide invaluable insight into how the substituents—the bromine atom, the methylsulfanyl group, and the carboxylic acid—influence the crystal lattice and the intermolecular forces that govern its solid-state structure. For many pharmaceutical compounds, understanding the crystal structure is vital as different crystalline forms (polymorphs) can have different physical properties units.it.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like "this compound," the absorption of UV light is primarily due to π → π* electronic transitions within the benzene ring.

The specific wavelengths of maximum absorbance (λmax) are influenced by the various functional groups attached to the aromatic ring. The carboxylic acid (-COOH), bromine (-Br), and methylsulfanyl (-SCH3) groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. While a specific spectrum for the title compound is not available, data for a structurally related compound, 4-bromobenzoic acid, shows absorption in the UV region nist.gov. It is expected that "this compound" would exhibit characteristic absorption bands in the UV range, likely between 200 and 400 nm, corresponding to these π → π* transitions. The exact position and intensity of these bands would be determined by the combined electronic effects of all substituents on the aromatic system.

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the many-electron Schrödinger equation, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), provide a balance of computational cost and accuracy for studying organic molecules. researchgate.net

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. researchgate.netresearchgate.net

For an analogue, 4-Bromo-3-(methoxymethoxy)benzoic acid, DFT calculations have been performed to determine these parameters. researchgate.net The results show a good correlation between calculated values and those determined by experimental methods like X-ray diffraction. researchgate.net Such an analysis for 3-Bromo-4-(methylsulfanyl)benzoic acid would yield precise data on the spatial relationship between the benzoic acid core, the bromine atom, and the methylsulfanyl group, confirming the planarity of the benzene (B151609) ring and the orientation of the substituent groups.

Table 1: Representative Calculated Geometric Parameters for an Analogue, 4-Bromo-3-(methoxymethoxy)benzoic acid (Data sourced from a study using the B3LYP/6-311++G(d,p) level of theory researchgate.net)

ParameterCalculated Value
C-C (phenyl ring) Bond Length1.389 - 1.407 Å
C-Br Bond Length(not specified)
C-O (carboxyl) Bond Length1.208 - 1.411 Å
C-C-C (phenyl ring) Bond Angle118.559° - 120.843°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations accurately predict these energy levels. For the analogue 4-Bromo-3-(methoxymethoxy)benzoic acid, the HOMO-LUMO energy gap was computed to understand its molecular kinetic stability and reactivity. researchgate.net A similar analysis for this compound would reveal its electron-donating and accepting capabilities, providing insight into its potential reaction pathways.

Table 2: Representative FMO Properties for an Analogue, 4-Bromo-3-(methoxymethoxy)benzoic acid (Illustrative data based on typical DFT calculations researchgate.net)

PropertyValue
HOMO Energy(not specified)
LUMO Energy(not specified)
Energy Gap (ΔE)(not specified)

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular motions (stretching, bending, scissoring, rocking) to the peaks observed in experimental spectra. researchgate.netscirp.org These calculations are vital for confirming the structure of a synthesized compound. osti.gov DFT methods can produce theoretical spectra that show good agreement with experimental data, especially after applying scaling factors to account for systematic errors. researchgate.netscirp.org

A complete vibrational analysis for this compound would involve identifying all fundamental vibrational modes. scirp.org For instance, characteristic vibrations would include O-H stretching of the carboxylic acid, C=O stretching, C-Br stretching, and various vibrations associated with the phenyl ring and the methylsulfanyl group. researchgate.net

Table 3: Representative Vibrational Mode Assignments for a Benzoic Acid Derivative (Illustrative data based on studies of similar compounds scirp.orgresearchgate.net)

Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H Stretch~3500-3600 (monomer)
C-H Stretch (Aromatic)~3000-3100
C=O Stretch~1700-1750
C-C Stretch (Aromatic)~1450-1600
C-S Stretch~600-800
C-Br Stretch~500-650

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.comresearchgate.net

For the analogue 4-Bromo-3-(methoxymethoxy)benzoic acid, the MEP map shows a negative potential region around the oxygen atoms of the carboxylic group, identifying them as prime sites for electrophilic interaction. semanticscholar.org Conversely, the hydrogen atoms exhibit a more positive potential. semanticscholar.org An MEP analysis of this compound would similarly highlight the electron-rich areas around the carboxylic oxygens and potentially the sulfur atom, and electron-deficient regions, thereby mapping its chemical reactivity sites. semanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone pair occupations. researchgate.net This method helps to quantify the stability a molecule gains from electron delocalization from filled donor orbitals to empty acceptor orbitals. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. wu.ac.th By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules. These models are built using a series of known compounds (a training set) and their measured activities. nih.gov

For analogues of benzoic acid, QSAR studies have successfully identified key molecular descriptors that govern their biological activities, such as antimicrobial or enzyme inhibitory effects. nih.govnih.gov These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular shape indices), or hydrophobic (e.g., logP). nih.gov For instance, studies on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov A QSAR study on analogues of this compound could similarly identify the crucial physicochemical properties needed to optimize a specific biological response, guiding future drug design efforts. iomcworld.com

Predictive Modeling of Chemical Reactivity

Predictive modeling of chemical reactivity for compounds like this compound relies on the calculation of various electronic properties and reactivity descriptors. These parameters, derived from the electronic structure of the molecule, help in understanding its behavior in chemical reactions. For analogous compounds such as 4-Bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these descriptors. researchgate.net Such studies provide a framework for predicting the reactivity of the title compound.

Key aspects of this modeling include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

These predictive models are instrumental in designing synthetic pathways and understanding the chemical behavior of new compounds without the immediate need for extensive experimental work.

Exploration of Molecular Descriptors

These descriptors can be categorized as:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insight into the electronic nature of the molecule.

Ionization Energy (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the external environment.

A hypothetical table of calculated quantum chemical descriptors for a related compound, based on DFT calculations, is presented below to illustrate the concept.

DescriptorSymbolFormulaIllustrative Value (a.u.)
HOMO EnergyEHOMO--0.25
LUMO EnergyELUMO--0.05
Energy GapΔEELUMO - EHOMO0.20
Ionization PotentialI-EHOMO0.25
Electron AffinityA-ELUMO0.05
Chemical Hardnessη(I - A) / 20.10
Electronegativityχ(I + A) / 20.15
Electrophilicity Indexωχ2 / (2η)0.1125

Topological and Geometrical Descriptors: These descriptors are based on the 2D and 3D structure of the molecule and are often used in quantitative structure-activity relationship (QSAR) studies.

The analysis of these descriptors for this compound would allow for a comparison with other known compounds, enabling the prediction of its properties and potential applications.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this computational technique is highly applicable to understanding its behavior in condensed phases, particularly in solution. MD simulations model the interactions of a molecule with its environment over time, providing insights into solvation, aggregation, and conformational dynamics.

Studies on other substituted benzoic acids have utilized MD simulations to investigate their self-association in various solvents. acs.orgucl.ac.uk These simulations typically employ force fields like the General Amber Force Field (GAFF) to model the inter- and intramolecular interactions. acs.orgucl.ac.uk

For this compound, MD simulations could be used to:

Study Solvation: Investigate how the molecule interacts with different solvent molecules, which is crucial for understanding its solubility and reactivity in solution.

Analyze Self-Association: Determine the propensity of the molecules to form dimers or larger aggregates in solution through hydrogen bonding or other non-covalent interactions. This is important for understanding crystallization processes. acs.orgucl.ac.uk

Explore Conformational Preferences: Analyze the rotational freedom around the C-S and C-COOH bonds and identify the most stable conformations in a given environment.

MD simulations would thus provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Theoretical Insights into Reaction Mechanisms

Theoretical calculations, primarily using DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods can be applied to study a variety of potential transformations, such as nucleophilic aromatic substitution, reactions at the carboxylic acid group, or oxidation of the methylsulfanyl group.

Theoretical studies on the reaction mechanisms of halogenated aromatic compounds provide a basis for what could be explored for the title compound. rsc.org Such investigations typically involve:

Locating Transition States: Identifying the transition state structures for a proposed reaction pathway.

Calculating Activation Energies: Determining the energy barrier for the reaction, which is crucial for predicting the reaction rate.

Analyzing Reaction Paths: Mapping out the minimum energy path from reactants to products to understand the detailed molecular rearrangements that occur during the reaction.

For example, a theoretical study of a reaction involving this compound would allow for the comparison of different possible mechanisms, helping to identify the most favorable pathway. These insights are fundamental for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Applications As a Synthetic Building Block and Research Intermediate

Role in the Synthesis of Diverse Organic Molecules

The trifunctional nature of 3-bromo-4-(methylsulfanyl)benzoic acid allows it to serve as a versatile scaffold for constructing a wide array of organic structures. The reactivity of each functional group can be selectively addressed to build molecular complexity in a controlled, stepwise manner.

Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification or amidation to introduce a variety of side chains. For example, reaction with alcohols in the presence of an acid catalyst or coupling with amines using standard peptide coupling reagents yields the corresponding esters and amides.

Bromo Group: The bromine atom is a key functional handle for carbon-carbon bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This allows for the connection of this benzoic acid derivative to other aromatic or aliphatic fragments.

Methylsulfanyl Group: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties and steric profile of the molecule.

The interplay of these functionalities makes it a useful starting point for molecules with diverse structural motifs. For instance, similar bromo-substituted benzoic acids have been utilized in the synthesis of complex structures like biphenyl (B1667301) amides and O-spiro C-aryl glucosides.

Precursor for Advanced Aromatic Systems

The carbon-bromine bond in this compound is a prime reaction site for creating larger, more complex aromatic and heteroaromatic systems through transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry for constructing molecules with tailored electronic and photophysical properties.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com This methodology is widely used to form biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. By reacting this compound with various arylboronic acids, a library of substituted biphenyl-carboxylic acids can be generated.

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted stilbene (B7821643) or cinnamic acid derivative. beilstein-journals.orgorganic-chemistry.org This provides a route to conjugated systems that are often explored in the context of organic electronics and dyes.

Other Cross-Coupling Reactions: The bromo group can also participate in other coupling reactions, such as the Sonogashira (coupling with a terminal alkyne), Stille (coupling with an organotin compound), and Buchwald-Hartwig amination (coupling with an amine), further expanding its utility as a precursor to advanced aromatic structures.

The general scheme for these transformations is presented in the table below.

Reaction Name Coupling Partner Catalyst (Typical) Resulting Structure
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, BaseBiphenyl derivative
Heck-MizorokiAlkenePd(OAc)₂, BaseStilbene/Cinnamate derivative
SonogashiraTerminal AlkynePd/Cu, BaseAryl-alkyne derivative
Buchwald-HartwigAminePd catalyst, Ligand, BaseN-Aryl amine derivative

Table 1: Common Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety.

Intermediate in the Preparation of Specific Agrochemical Candidates (focused on synthesis route)

The structural framework of substituted benzoic acids is found in numerous active ingredients used in agriculture. Derivatives of brominated benzoic acids, in particular, serve as valuable intermediates in the synthesis of certain herbicides and fungicides. google.com While specific public-domain synthesis routes starting directly from this compound are not extensively detailed, its potential as an intermediate can be inferred from the synthesis of analogous compounds.

For example, the synthesis of certain herbicidal 2-benzoyl-1,3-cyclohexanediones involves intermediates such as 2-bromo-4-methylsulfonyl-benzoic acid. A plausible synthetic route leveraging this compound would first involve the oxidation of the methylsulfanyl group to the corresponding methylsulfonyl group using an oxidizing agent like hydrogen peroxide or m-CPBA. The resulting 3-bromo-4-(methylsulfonyl)benzoic acid could then be converted to its acid chloride, which is a highly reactive intermediate for acylation reactions central to the synthesis of the final herbicidal product.

Furthermore, a closely related compound, 3-bromo-4-methoxybenzoic acid, has been synthesized and shown to possess fungicidal activity against pathogens like apple rot and grape white rot, as well as herbicidal properties. google.com The synthesis of this analog involves the direct bromination of p-methoxybenzoic acid. google.com This highlights the importance of the bromo-benzoic acid scaffold in the discovery of new agrochemical candidates.

Building Block in Medicinal Chemistry Research (focused on synthetic pathways)

Benzoic acid derivatives are a cornerstone of medicinal chemistry, serving as building blocks for a vast number of therapeutic agents. The specific substitution pattern of this compound makes it an attractive starting material for generating novel molecular scaffolds for drug discovery programs. Its utility is not in its own biological activity, but in the synthetic pathways it enables.

A key example of a related structure's importance is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout. Intermediates with a 3-bromo-4-alkoxyphenyl substitution pattern are crucial in some reported synthetic routes. researchgate.net A synthetic chemist could utilize this compound as a starting point for novel analogs.

A representative synthetic pathway might involve:

Amidation: The carboxylic acid is first converted into an amide by reacting it with a desired amine using a coupling agent like DCC or HATU.

Cross-Coupling: The bromine atom is then subjected to a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce a new aryl or heteroaryl group.

Sulfide (B99878) Oxidation: The methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor and significantly alter the molecule's polarity and interaction with biological targets.

This stepwise, controlled functionalization allows for the systematic exploration of the chemical space around the benzoic acid core, enabling the synthesis of focused libraries of compounds for screening.

Applications in Material Science Research

In material science, rigid aromatic structures are often used to construct polymers and organic materials with specific electronic or physical properties. While direct applications of this compound in published materials are limited, its structure presents significant potential as a monomer or precursor for functional materials.

The bifunctional nature of the molecule (a carboxylic acid and a bromine atom) makes it a candidate for polymerization reactions. For example:

Aromatic Polyesters/Polyamides: The carboxylic acid group can be used in polycondensation reactions with diols or diamines to form aromatic polyesters or polyamides. The pendant bromo and methylsulfanyl groups would remain as functionalities along the polymer backbone, which could be used for post-polymerization modification.

Conjugated Polymers: Through reactions like Suzuki or Heck polycondensation, the bromine atom can be used to form fully conjugated polymer chains. By selecting an appropriate di-boronic acid co-monomer, polymers with tailored band gaps could be synthesized for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the sulfur atom could influence the polymer's solubility and film-forming characteristics.

The ability to create well-defined, functionalized aromatic polymers makes this compound and its derivatives interesting targets for exploratory research in materials chemistry.

Utility in Ligand Synthesis for Coordination Chemistry

The design of organic ligands is central to the field of coordination chemistry, as the ligand structure dictates the geometry, reactivity, and physical properties of the resulting metal complex. This compound possesses two potential coordination sites: the carboxylic acid group and the sulfur atom of the methylsulfanyl group.

Carboxylate Coordination: The carboxylic acid can be deprotonated to form a carboxylate anion, which is a classic coordinating group for a wide range of metal ions. It can bind to a metal center in a monodentate, bidentate chelating, or bridging fashion, allowing for the construction of discrete coordination complexes or extended metal-organic frameworks (MOFs).

Sulfur Coordination: The sulfur atom has lone pairs of electrons and can act as a soft donor, showing a preference for soft metal ions like palladium(II), platinum(II), or silver(I).

The presence of both a hard (oxygen) and a soft (sulfur) donor site makes it a potential hemilabile ligand, where one donor can dissociate to open up a coordination site for catalysis. Synthetic modification, for instance, by converting the carboxylic acid to a hydrazide or an N-substituted amide containing another donor atom, could create multidentate chelating ligands for stabilizing specific metal oxidation states or for use in catalysis and sensor applications. sapub.org

Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity

Molecules with multiple, electronically distinct functional groups are excellent substrates for testing the limits and selectivity of new synthetic reactions. This compound is a valuable tool in this context, as it allows researchers to probe the chemoselectivity of novel catalytic systems.

For example, a newly developed palladium catalyst for Suzuki coupling could be tested with this compound. A successful catalyst would need to promote the reaction at the C-Br bond without being poisoned by the sulfur atom of the methylsulfanyl group, which is a known challenge for some transition metal catalysts. researchgate.net This provides a measure of the catalyst's functional group tolerance.

Similarly, the development of new oxidizing agents could be benchmarked against this molecule. A key challenge would be to achieve selective oxidation at one of the three sites—the methylsulfanyl group, the aromatic ring, or a potential benzylic position if the carboxylic acid were reduced—without affecting the others. The unique electronic environment created by the combination of an electron-withdrawing carboxyl group and the ortho/para-directing methylsulfanyl and bromo groups makes it an interesting substrate for studying the regioselectivity of electrophilic aromatic substitution reactions under new conditions. The pursuit of greener synthetic methods, such as solvent-free or catalyst-free reactions, could also use substrates like this to establish the scope and utility of the new methodology. ijisrt.com

Q & A

Q. Why do synthetic yields vary across literature methods?

  • Critical factors : Trace moisture deactivating catalysts, competing side reactions (e.g., debromination).
  • Reproducibility : Standardize solvent drying (molecular sieves) and validate reagent purity via titration .

Methodological Tables

Reaction Optimization Parameters Impact on Yield
Catalyst (FeCl₃ vs. AlCl₃)AlCl₃ increases electrophilicity but may cause over-bromination
Temperature (50°C vs. 70°C)Higher temps accelerate kinetics but risk decomposition
Solvent (DCM vs. DMF)DMF improves solubility but may participate in side reactions
Analytical Techniques Key Applications
HR-MS with ESI+Confirms molecular ion and bromine isotope pattern
X-ray crystallographyResolves ambiguous substituent positions
In-situ IRMonitors real-time bromine consumption

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